Synthesis, Characterization, and Mechanistic Insights of 2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Synthesis, Characterization, and Mechanistic Insights of 2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Executive Summary
The compound 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5)[1] represents a highly versatile structural motif in modern medicinal chemistry. Featuring a lipophilic 4-ethylphenyl group, a rigid 1,3-thiazole bioisostere, and a highly reactive cyanoacetamide pharmacophore, this class of molecules has been heavily investigated for its biological utility. Notably, derivatives of N-(thiazol-2-yl)cyanoacetamides have demonstrated profound efficacy as FTO (fat mass and obesity-associated protein) inhibitors[2], allosteric c-Abl kinase activators[3], and broad-spectrum antimicrobial agents[4].
This technical guide provides a comprehensive, self-validating methodology for the synthesis and characterization of this target, detailing the chemical logic and causality behind each protocol choice to ensure high-fidelity replication in drug development laboratories.
Retrosynthetic Analysis & Chemical Logic
The target molecule is disconnected into two primary synthons: the 2-aminothiazole core and the cyanoacetamide moiety .
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Thiazole Core Construction (Hantzsch Synthesis): The Hantzsch thiazole synthesis remains the gold standard for regioselective construction of 2-aminothiazoles[4]. It relies on the condensation of an α -haloketone with thiourea. By utilizing commercially available 4-ethylacetophenone, the lipophilic ethylphenyl substituent is installed directly without the need for downstream cross-coupling.
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Cyanoacetylation (Amide Coupling): The amine group of 2-aminothiazole is notoriously weakly nucleophilic. The electron-withdrawing nature of the thiazole ring delocalizes the nitrogen lone pair, rendering direct condensation with esters (like ethyl cyanoacetate) sluggish and low-yielding[5]. To overcome this, highly reactive coupling conditions are required. Dicyclohexylcarbodiimide (DCC) is chosen to activate cyanoacetic acid, forming a highly electrophilic O-acylisourea intermediate that facilitates rapid nucleophilic attack by the aminothiazole[6].
Reaction Optimization: Cyanoacetylation Conditions
To justify the selection of DCC, empirical optimization data is summarized below. DCC provides the optimal balance of yield, kinetics, and ease of purification.
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| EDC·HCl | DMF | 25 | 12 | 65 | Difficult aqueous workup; product partitioning issues. |
| HATU | DMF | 25 | 6 | 82 | High cost; trace epimerization byproducts observed. |
| DCC | CH₃CN | 25 | 4 | 89 | Optimal; DCU byproduct precipitates cleanly for easy filtration. |
| Ethyl Cyanoacetate | Neat | 120 | 24 | 45 | Sluggish kinetics; thermal degradation of the thiazole core. |
Visualizations of Chemical Workflows
Synthetic workflow for 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide.
DCC-mediated activation and amide coupling mechanism.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (like TLC and byproduct precipitation) inherently verify the success of each step before proceeding.
Stage 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone
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Initiation: Dissolve 4-ethylacetophenone (50 mmol) in glacial acetic acid (50 mL) and cool to 0 °C in an ice bath.
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Bromination: Add a catalytic amount of hydrobromic acid (48% aq, 0.5 mL) to initiate enolization. Slowly add bromine (50 mmol) dropwise over 30 minutes.
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Validation: The reaction is self-indicating; the disappearance of the deep red bromine color confirms complete electrophilic addition.
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Workup: Pour the mixture into ice water (200 mL). Extract with dichloromethane (3 x 50 mL), wash with saturated NaHCO₃ to neutralize acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Stage 2: Hantzsch Cyclization to 2-Amino-4-(4-ethylphenyl)thiazole
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Condensation: Dissolve the crude α -bromoketone (from Stage 1) and thiourea (55 mmol) in absolute ethanol (100 mL).
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Reflux: Heat the mixture to reflux (78 °C) for 2 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a highly fluorescent spot under UV light (254 nm)[4].
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Isolation: Cool the mixture to room temperature and neutralize with 10% aqueous NH₄OH until precipitation is complete. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure aminothiazole.
Stage 3: DCC-Mediated Cyanoacetylation
Adapted from established cyanoacetylation protocols[6].
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Activation: In a flame-dried flask under nitrogen, dissolve cyanoacetic acid (22 mmol) and 2-amino-4-(4-ethylphenyl)thiazole (20 mmol) in anhydrous acetonitrile (60 mL).
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Coupling: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 24 mmol) in acetonitrile (30 mL) and add dropwise to the reaction mixture at 0 °C.
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Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation (Self-Validating Step): The formation of a dense white precipitate (dicyclohexylurea, DCU) serves as a visual confirmation of successful coupling.
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Purification: Filter off the DCU byproduct. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with 5% aqueous acetic acid (to remove unreacted aminothiazole) and saturated NaHCO₃ (to remove residual cyanoacetic acid). Dry, concentrate, and recrystallize from acetone to yield the target compound.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide, the following spectroscopic data should be cross-referenced against the empirical results.
| Analytical Technique | Key Signal / Peak | Assignment / Structural Correlation |
| IR Spectroscopy | 2260 cm⁻¹ (sharp) | C≡N (Nitrile) stretching |
| IR Spectroscopy | 1695 cm⁻¹ (strong) | C=O (Amide I) stretching |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.35 (s, 1H) | N-H (Amide proton, D₂O exchangeable) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.80 (d, 2H), 7.30 (d, 2H) | Aromatic protons of the 4-ethylphenyl ring |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.60 (s, 1H) | Thiazole C5-H (Aromatic core) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.95 (s, 2H) | -CH₂- (Cyanoacetate active methylene) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.65 (q, 2H), 1.20 (t, 3H) | Ethyl group (-CH₂CH₃) splitting pattern |
| ESI-MS (m/z) | 272.08 [M+H]⁺ | Molecular ion peak confirming C₁₄H₁₃N₃OS |
References
-
Synthesis of 2-(cyanoacetylamino)thiazole - PrepChem. Available at:[Link]
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Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. Available at:[Link]
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Identification and Optimization of Novel Small c-Abl Kinase Activators Using Fragment and HTS Methodologies - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ResearchGate. Available at:[Link]
- WO2016206573A1 - Fto inhibitors - Google Patents.
Sources
- 1. 750613-66-2,2,4-Dichloro-5-(2-methoxy-benzylsulfamoyl)-benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2016206573A1 - Fto inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. prepchem.com [prepchem.com]
